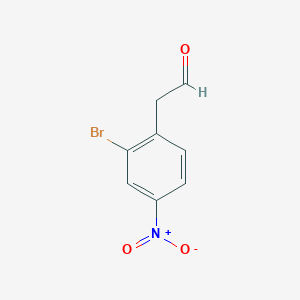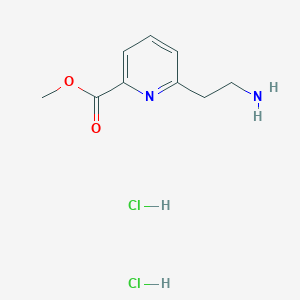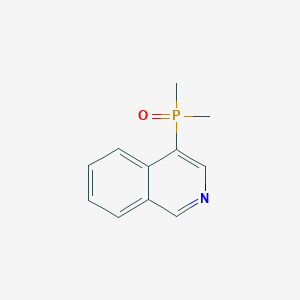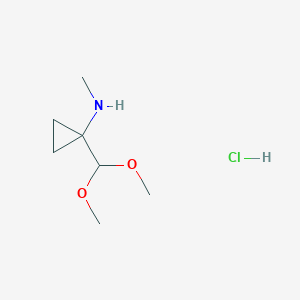
1-(dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring, a dimethoxymethyl group, and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride typically involves the reaction of cyclopropanone derivatives with dimethoxymethane and methylamine under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would include steps such as the purification of intermediates, crystallization of the final product, and quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
1-(Dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethoxymethane: A related compound with similar structural features but different reactivity and applications.
N-Methylcyclopropanamine: Shares the cyclopropane and methylamine groups but lacks the dimethoxymethyl group.
Uniqueness
1-(Dimethoxymethyl)-N-methylcyclopropan-1-amine hydrochloride is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C7H16ClNO2 |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
1-(dimethoxymethyl)-N-methylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8-7(4-5-7)6(9-2)10-3;/h6,8H,4-5H2,1-3H3;1H |
Clé InChI |
RDYLCTHOSNGVSF-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CC1)C(OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


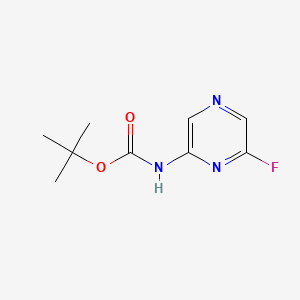


![1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13508625.png)
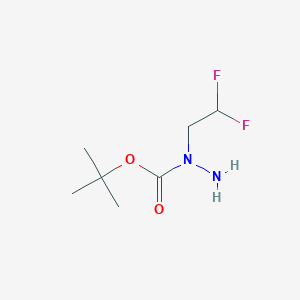
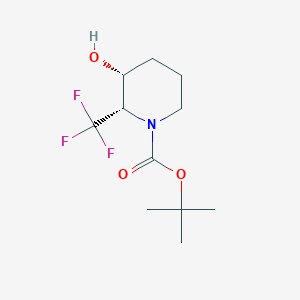
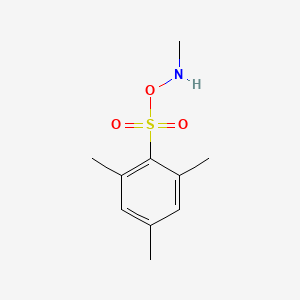
![3-{N-[(pyridin-2-yl)methyl]acetamido}propanoicacid](/img/structure/B13508650.png)
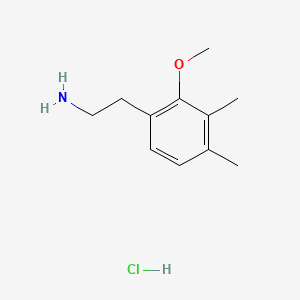

![7-[2,2,2-Tris(fluoranyl)ethanoylamino]heptanoic acid](/img/structure/B13508654.png)
